Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their ability to impart vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The final product is typically purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated compounds, while reduction can produce amines or other reduced species.
Scientific Research Applications
Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is employed in staining techniques for microscopy, allowing researchers to visualize cellular structures.
Industry: The compound is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-((2-methyl-4-((o-tolyl)azo)phenyl)azo)-3-oxobutyrate can be compared with other azo compounds, such as:
Methyl orange: A commonly used pH indicator with a similar azo structure.
Sudan III: A dye used for staining lipids in biological samples.
Disperse Orange 1: A dye used in the textile industry.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other azo compounds.
Properties
CAS No. |
94249-02-2 |
---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C20H22N4O3/c1-5-27-20(26)19(15(4)25)24-23-18-11-10-16(12-14(18)3)21-22-17-9-7-6-8-13(17)2/h6-12,19H,5H2,1-4H3 |
InChI Key |
NWIMPHFBTOXJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.